molecular formula C9H12F2N2O B1490875 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 1935113-38-4

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1490875
CAS No.: 1935113-38-4
M. Wt: 202.2 g/mol
InChI Key: CFIAAPVSYSSECV-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a piperidine scaffold substituted at the 4-position with a difluoromethyl group. The difluoromethyl group contributes to lipophilicity and metabolic stability, balancing electronic effects compared to bulkier substituents like trifluoromethyl .

Properties

IUPAC Name

3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAAPVSYSSECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.

Biology: In biological research, 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can be used to study the effects of difluoromethylated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its difluoromethyl group can enhance the properties of materials, making them more suitable for specific applications.

Mechanism of Action

The mechanism by which 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways involved. The difluoromethyl group can interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the piperidine ring and adjacent functional groups, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Uses References
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile 4-difluoromethyl C₉H₁₁F₂N₃O 215.20 Under investigation -
3-(4-Trifluoromethyl analog [AA.1.1/AA.1.2] 4-trifluoromethyl C₁₀H₁₀F₃N₅O 377.22 Antiviral (inferred), LC/MS Rt 1.55 min
Tasocitinib (CP-690550) 4-methyl, pyrrolopyrimidine C₁₆H₂₀N₆O 312.37 JAK3 inhibitor, rheumatoid arthritis
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile 4-dimethylamino C₁₀H₁₇N₃O 195.26 Versatile scaffold for synthesis
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile Piperazine, phenethyl C₁₆H₂₀N₄O 284.35 Unknown biological activity

Electronic and Lipophilicity Effects

  • Difluoromethyl vs. Its LC/MS data (m/z 377) and chromatographic separation (Rt = 1.55 min) suggest utility in antiviral pipelines .
  • Its low molecular weight (195.26 g/mol) makes it a flexible scaffold for derivatization .
  • Phenethylpiperazine Derivative : The bulky phenethyl group on piperazine (CAS 717858-21-4) introduces steric hindrance, likely affecting receptor binding and pharmacokinetics .

Biological Activity

3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring that is substituted with a difluoromethyl group and a nitrile moiety. The presence of the difluoromethyl group enhances the lipophilicity and binding affinity to various biological targets, which may contribute to its pharmacological properties.

Property Value
Molecular Formula C₉H₁₄F₂N₂O
Molecular Weight 202.22 g/mol
CAS Number 2098091-55-3

Research indicates that this compound may act as an agonist at melanocortin receptors, particularly MCR4. These receptors are implicated in regulating energy homeostasis and sexual function. The interaction with these receptors can modulate various biological pathways, potentially leading to therapeutic effects in metabolic disorders and sexual dysfunction .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent. Key findings include:

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) : Similar compounds have demonstrated inhibitory potency against GSK-3β, a target in Alzheimer's disease drug discovery. For instance, related piperidine derivatives have shown promising IC50 values ranging from 360 nM to 480 nM, indicating significant biological activity .
  • Neuroprotective Properties : Some derivatives of the compound have been noted for their neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Case Studies

A notable study evaluated the structure–activity relationships (SARs) of piperidine derivatives, including this compound. The study found that modifications to the piperidine nitrogen significantly influenced the compound's potency against GSK-3β, highlighting the importance of structural configuration in determining biological activity .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

Compound IC50 (nM) Biological Activity
This compoundTBDPotential GSK-3β inhibitor
Related Piperidine Derivative A360Neuroprotective properties
Related Piperidine Derivative B480Moderate cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
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3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

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